

# Development of a validated questionnaire for SZRD clinical trials.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Suosan  
Cat. No.: B230045

[Get Quote](#)

An essential component of developing effective treatments for Schizophrenia-Related Disorders (SZRD) is the ability to reliably measure clinical outcomes. Validated questionnaires, often categorized as Patient-Reported Outcome (PRO) measures, are critical tools in clinical trials for evaluating the efficacy and safety of new medical products.[\[1\]](#)[\[2\]](#) These instruments capture the patient's perspective on their symptoms, daily functioning, and quality of life, providing information that may be lost when filtered through a clinician's evaluation.[\[1\]](#) Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidance on how PRO instruments should be developed, validated, and used to support labeling claims.[\[2\]](#) [\[3\]](#)

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to guide the creation of a psychometrically sound questionnaire for use in SZRD clinical trials.

## Questionnaire Development and Validation Workflow

The development of a validated questionnaire is a systematic, multi-phase process. It begins with defining the concepts to be measured and proceeds through item generation, expert and patient review, and rigorous statistical validation.[\[4\]](#)[\[5\]](#)[\[6\]](#) This structured approach ensures the final instrument is both meaningful and scientifically sound.

[Click to download full resolution via product page](#)

Caption: A multi-phase workflow for questionnaire development.

# Experimental Protocols

## Protocol for Item Generation and Content Validity

Objective: To create a comprehensive set of clear, relevant questions and to establish that the questionnaire adequately covers the concept it is intended to measure.

### Methodology:

- Construct Definition: Clearly define the specific concepts the questionnaire will measure (e.g., negative symptoms, cognitive deficits, social withdrawal). This forms the conceptual framework for the instrument.[\[3\]](#)
- Item Generation:
  - Literature and Instrument Review: Systematically review existing SZRD literature and questionnaires to identify relevant domains and potential items.[\[7\]](#)[\[8\]](#)[\[9\]](#)
  - Qualitative Interviews: Conduct semi-structured interviews with patients, caregivers, and clinical experts to gather insights into the patient experience and the language they use. This helps ensure the items are relevant and meaningful.[\[10\]](#)
- Expert Panel Review for Content Validity:
  - Assemble a panel of 5-10 subject matter experts (e.g., psychiatrists, clinical psychologists).
  - The panel rates each draft item on its relevance to the defined construct, typically using a 4-point scale.
  - Calculate the Item-Level Content Validity Index (I-CVI) and the Scale-Level Content Validity Index (S-CVI). An I-CVI of 0.78 or higher is generally considered good.[\[11\]](#)
- Cognitive Interviews for Face Validity:
  - Recruit 10-15 patients representative of the target trial population.

- Administer the draft questionnaire using a "think-aloud" technique, asking patients to verbalize their thought processes as they answer each question.[\[10\]](#) This helps identify confusing wording, ambiguous terms, or problematic response formats.
- Revise the questionnaire based on this direct patient feedback.

## Protocol for Psychometric Validation

Objective: To quantitatively establish the questionnaire's reliability (consistency) and validity (accuracy).

Methodology:

- Pilot Study Administration: Administer the revised draft questionnaire to a large, representative sample of the SZRD population. The sample size should be sufficient for stable statistical analysis (often recommended as 5-10 participants per item).
- Reliability Assessment:
  - Internal Consistency: This measures how well the items on a scale relate to each other. It is typically assessed using Cronbach's alpha, with a value of 0.70 to 0.95 considered good.[\[8\]](#)[\[12\]](#)[\[13\]](#)
  - Test-Retest Reliability: This assesses the stability of the questionnaire over time. Administer the questionnaire to a subset of the pilot sample on two separate occasions (e.g., 2 weeks apart) and calculate the Intraclass Correlation Coefficient (ICC). An ICC above 0.75 is generally considered excellent.
- Validity Assessment:
  - Construct Validity: This determines if the questionnaire measures the intended underlying concept.
    - Convergent Validity: Correlate scores from the new questionnaire with scores from established "gold standard" measures of similar constructs (e.g., the Positive and Negative Syndrome Scale - PANSS).[\[13\]](#)[\[14\]](#) A strong, positive correlation is expected.

- Discriminant Validity: Correlate the new questionnaire's scores with measures of distinctly different constructs. A weak correlation is expected.
- Known-Groups Validity: Compare scores between groups that are known to differ on the construct (e.g., patients with a formal diagnosis of severe SZRD vs. those with milder symptoms). The questionnaire should be able to detect this difference.[\[15\]](#)
- Structural Analysis:
  - Exploratory Factor Analysis (EFA): Use EFA to identify the underlying factor structure or subscales within the questionnaire.[\[4\]](#)[\[5\]](#)
  - Confirmatory Factor Analysis (CFA): In a separate sample, use CFA to confirm the factor structure identified in the EFA.[\[4\]](#)[\[5\]](#)

## Data Presentation Tables

Quantitative data from validation studies should be presented clearly for easy interpretation.

Table 1: Sample Demographic and Clinical Characteristics

| Characteristic | Category                 | N (%) or Mean (SD) |
|----------------|--------------------------|--------------------|
| Age (years)    |                          | <b>42.5 (10.2)</b> |
| Gender         | Male                     | 120 (60%)          |
|                | Female                   | 80 (40%)           |
| Diagnosis      | Schizophrenia            | 150 (75%)          |
|                | Schizoaffective Disorder | 50 (25%)           |

| Illness Duration (years) | | 15.1 (8.5) |

Table 2: Psychometric Properties Summary

| Scale / Subscale              | Internal Consistency<br>(Cronbach's $\alpha$ ) | Test-Retest Reliability<br>(ICC, 95% CI) |
|-------------------------------|------------------------------------------------|------------------------------------------|
| Total Score                   | <b>0.91</b>                                    | <b>0.88 (0.82 - 0.93)</b>                |
| Subscale A: Negative Symptoms | 0.85                                           | 0.82 (0.75 - 0.88)                       |

| Subscale B: Social Function | 0.88 | 0.85 (0.79 - 0.90) |

Table 3: Construct Validity - Pearson Correlations (r)

| Scale                                      | PANSS Negative Subscale | Beck Depression Inventory-II |
|--------------------------------------------|-------------------------|------------------------------|
| New SZRD Questionnaire<br>(Total Score)    | 0.75*                   | 0.28                         |
| New SZRD Subscale A<br>(Negative Symptoms) | 0.82*                   | 0.31                         |

| Correlation is significant at the 0.01 level | | |

## Relevant Signaling Pathways in SZRD

Questionnaire development can be informed by the underlying neurobiology of the disorder. Key signaling pathways implicated in the pathophysiology of schizophrenia include those involving dopamine and glutamate neurotransmission.[\[16\]](#) Dysregulation in these systems is thought to contribute to the positive, negative, and cognitive symptoms of the illness.



[Click to download full resolution via product page](#)

Caption: Dopamine and Glutamate pathway interactions in SZRD.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Guidance for industry: patient-reported outcome measures: use in medical product development to support labeling claims: draft guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Reported Outcome Measures: Use in Medical Product Development to Support Labeling Claims | FDA [fda.gov]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. Developing and Validating Clinical Questionnaires - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chapter 4: Questionnaire Design [fao.org]
- 7. Questionnaire development for the management of mental disorders in general practice | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development and content validation of a questionnaire to assess the social determinants of mental health in clinical practice [frontiersin.org]
- 10. Development and psychometric evaluation of a questionnaire for the assessment of depression in primary care: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Guidelines to Develop and Evaluate a Questionnaire - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Brief Clinical Assessment Scale for Schizophrenia (BCASS): Development, Validity, and Reliability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Signaling Pathways in Schizophrenia: emerging targets and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Development of a validated questionnaire for SZRD clinical trials.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b230045#development-of-a-validated-questionnaire-for-szrd-clinical-trials\]](https://www.benchchem.com/product/b230045#development-of-a-validated-questionnaire-for-szrd-clinical-trials)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)